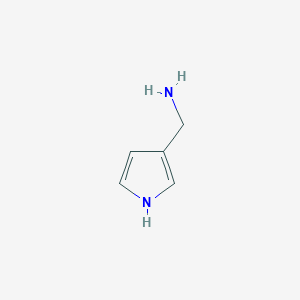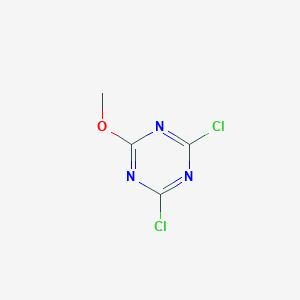
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The compound features a five-membered lactam ring with a benzyl group at the nitrogen atom and a butoxy group at the fifth position of the ring.
准备方法
The synthesis of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the cyclization of N-benzyl-4-butoxybutanamide under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反应分析
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include carboxylic acids, amines, and alcohols.
科学研究应用
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to gamma tubulin .
相似化合物的比较
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Benzyl-5-bromopyrrolidin-2-one: Known for its anticancer activity.
1-Benzyl-5-hydroxypyrrolidin-2-one: Studied for its antimicrobial properties.
1-Benzyl-5-methoxypyrrolidin-2-one: Investigated for its potential use in treating neurological disorders.
The uniqueness of this compound lies in its butoxy group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
136410-30-5 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
InChI 键 |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
规范 SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
同义词 |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)




![2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone](/img/structure/B150834.png)







